REACTION_CXSMILES
|
[O-:1][CH2:2]C.[Na+].[O:5]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21]CC)=O)=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:24][C:25]([NH2:27])=[O:26]>C(O)C>[O:5]([C:12]1[CH:13]=[CH:14][C:15]([CH:18]2[C:19](=[O:21])[NH:27][C:25](=[O:26])[NH:24][C:2]2=[O:1])=[CH:16][CH:17]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|
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Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.657 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
product
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 2 hours 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
the suspended solid is filtered
|
Type
|
DISSOLUTION
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Details
|
The solid is redissolved in 8 ml of water
|
Type
|
FILTRATION
|
Details
|
The solid which separates is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
to give 0
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1C(NC(NC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |